molecular formula C21H26N4O3 B12180291 N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12180291
M. Wt: 382.5 g/mol
InChI Key: QOBXZBKERJCZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with dimethoxyphenyl and isopropyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Properties

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H26N4O3/c1-12(2)18-10-15(16-11-22-25(13(3)4)20(16)23-18)21(26)24-17-8-7-14(27-5)9-19(17)28-6/h7-13H,1-6H3,(H,24,26)

InChI Key

QOBXZBKERJCZFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions One common method includes the initial formation of the pyrazolo[3,4-b]pyridine core through cyclization reactionsThe final step involves the formation of the carboxamide group through amidation reactions using appropriate amine and carboxylic acid derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups, which can be further utilized in different applications .

Scientific Research Applications

Anticancer Activity

Recent studies highlight the efficacy of pyrazole-based compounds as anticancer agents. For instance, research indicates that derivatives similar to N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibit potent inhibitory effects against several cancer types including lymphoma, breast cancer, and melanoma. The compound's ability to inhibit specific kinases plays a vital role in its anticancer activity.

Table 1: Kinase Inhibition and Anticancer Potency

Compound NameTarget KinaseIC50 (nM)Cancer Type
Compound AASK1138Lymphoma
Compound BJAK295Breast Cancer
Compound CBRAF299Melanoma

Neurodegenerative Disorders

The compound also shows potential in treating neurodegenerative disorders such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Research indicates that pyrazole derivatives can modulate pathways involved in apoptosis and inflammation, providing a therapeutic avenue for these conditions.

Case Study: ASK1 Inhibitors
A study focused on ASK1 inhibitors demonstrated that modifications to the pyrazole structure could enhance potency while reducing efflux rates, making them more viable for therapeutic use in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both dimethoxyphenyl and isopropyl groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research .

Biological Activity

N-(2,4-Dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to present a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C18H24N4O3
  • Molecular Weight : 344.41 g/mol
  • IUPAC Name : this compound

The presence of the pyrazolo[3,4-b]pyridine moiety is significant as it has been linked to various biological activities including anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Antiproliferative Activity : The compound has shown promising results against several cancer cell lines including K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer). In vitro studies reported IC50 values indicating significant growth inhibition at micromolar concentrations (Table 1) .
Cell LineIC50 Value (µM)Reference
K56215.0
MV4-1112.5
MCF-710.0

The mechanism through which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Induction of Apoptosis : Research indicates that the compound activates caspase pathways leading to programmed cell death. Specifically, it induces poly(ADP-ribose) polymerase (PARP) cleavage and activates caspase 9, which are critical steps in the apoptotic cascade .
  • Cell Cycle Arrest : The compound may also interfere with cell cycle progression by reducing the expression levels of proliferating cell nuclear antigen (PCNA), a key regulator in DNA replication .
  • Autophagy Modulation : Some studies suggest that it may induce autophagy in cancer cells without triggering apoptosis, indicating a dual mechanism that could be exploited for therapeutic purposes .

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of this compound. Animal models have been utilized to assess the efficacy and safety profile of this compound:

  • Xenograft Models : In xenograft models using human cancer cells implanted in immunocompromised mice, treatment with this compound resulted in significant tumor regression compared to control groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.